Diamidafos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN NON-POLAR SOLVENTS

Water solubility ca. 30 g/L

Water solubility = 50,000 mg/L

Synonyms

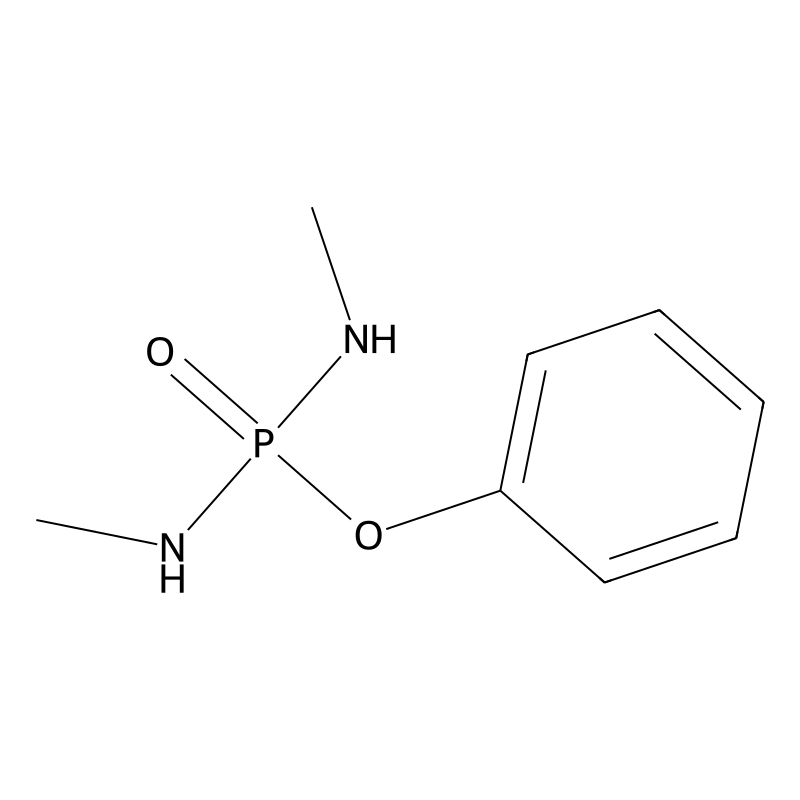

Canonical SMILES

Diamidafos, chemically known as phenyl N,N'-dimethylphosphorodiamidate, is a phosphorodiamidate compound with the molecular formula and a Chemical Identifier (CID) of 15643. This compound is recognized for its unique structure, which includes a phosphorus atom bonded to two nitrogen atoms and an oxygen atom, making it significant in various chemical and biological contexts. Diamidafos has garnered attention for its potential applications in agriculture and medicine, particularly as an insecticide and anticancer agent .

Diamidafos exhibits notable biological activity, particularly as an anticancer agent. It functions as a protein kinase inhibitor, disrupting crucial signaling pathways involved in tumor growth and proliferation. This mechanism makes it a candidate for cancer therapies, especially in traditional Chinese medicine where it has been utilized for treating tumors . Furthermore, diamidafos has demonstrated insecticidal properties, making it effective against various agricultural pests .

The synthesis of diamidafos typically involves the reaction of dimethylamine with phenyl phosphorodichloridate. The general synthetic route can be summarized as follows:

- Preparation of Phenyl Phosphorodichloridate: This is achieved by reacting phenol with phosphorus oxychloride.

- Reaction with Dimethylamine: The prepared dichloride is then treated with dimethylamine under controlled conditions to yield diamidafos.

This method allows for the efficient production of diamidafos while maintaining high purity levels .

Diamidafos has diverse applications across various fields:

- Agriculture: As an insecticide, it is employed to control pest populations effectively.

- Medicine: Its role as a protein kinase inhibitor positions it as a potential therapeutic agent in cancer treatment.

- Research: It serves as a model compound for studying phosphoramide chemistry and its biological effects.

These applications highlight diamidafos's versatility and importance in both industrial and research settings .

Research on the interactions of diamidafos with biological systems has shown that it can affect cellular signaling pathways by inhibiting specific kinases involved in cancer progression. Interaction studies indicate that diamidafos may alter enzyme activities and gene expression profiles, contributing to its anticancer effects. Additionally, its interactions with environmental components are crucial for understanding its degradation pathways and ecological impact .

Several compounds share structural or functional similarities with diamidafos. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Malathion | Organophosphate | Insecticide | Rapidly metabolized by insects |

| Chlorpyrifos | Organophosphate | Insecticide | Neurotoxic effects on pests |

| Imatinib | Protein kinase inhibitor | Anticancer | Specifically targets BCR-ABL fusion |

| Sunitinib | Protein kinase inhibitor | Anticancer | Multi-targeted action |

Diamidafos stands out due to its dual functionality as both an insecticide and a potential anticancer agent, which is less common among similar compounds. Its unique phosphorodiamidate structure contributes to its distinct reactivity and biological roles .

This comprehensive overview of diamidafos underscores its significance in chemical research and practical applications, highlighting both its potential benefits and environmental considerations.

Color/Form

Colorless solid

XLogP3

Odor

Melting Point

101-103 °C